molecular formula C8H8F2N2O2 B13524907 2,2-Difluoro-2-(4-nitrophenyl)ethanamine

2,2-Difluoro-2-(4-nitrophenyl)ethanamine

Cat. No.: B13524907
M. Wt: 202.16 g/mol
InChI Key: NSCCSIBPICUKRZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-nitrophenyl)ethanamine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine typically involves the introduction of fluorine atoms into an ethanamine structure followed by the nitration of the phenyl ring. One common method involves the reaction of 2,2-difluoroethanamine with 4-nitrobenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2,2-difluoro-2-(4-aminophenyl)ethanamine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-nitrophenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitrophenyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-nitrophenyl)ethanamine is unique due to the combination of fluorine atoms and a nitrophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2

InChI Key

NSCCSIBPICUKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-]

Origin of Product

United States

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